N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine
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Overview
Description
N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms. The compound also features a methyl group attached to the nitrogen atom and a pyridine ring substituted at the 3-position with a methyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-(3-Methylpyridin-2-yl)-1,7-naphthyridin-8-amine: Lacks the N-methyl group.
N-Methyl-1,7-naphthyridin-8-amine: Lacks the pyridine ring.
6-(Pyridin-2-yl)-1,7-naphthyridin-8-amine: Lacks the methyl group on the pyridine ring.
Uniqueness
N-Methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63029-24-3 |
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Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
N-methyl-6-(3-methylpyridin-2-yl)-1,7-naphthyridin-8-amine |
InChI |
InChI=1S/C15H14N4/c1-10-5-3-7-17-13(10)12-9-11-6-4-8-18-14(11)15(16-2)19-12/h3-9H,1-2H3,(H,16,19) |
InChI Key |
ANXMJVYFOPLRRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC(=C3C(=C2)C=CC=N3)NC |
Origin of Product |
United States |
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